Jalaric acid

描述

Historical Context of Jalaric Acid Discovery and Characterization

The study of lac resin and its components has a long history, driven by its widespread use. Early investigations into the chemistry of lac resin aimed to understand its complex polymeric structure. This compound, along with other constituent acids like aleuritic acid, was isolated and characterized as researchers worked to elucidate the molecular architecture of this natural polymer researchgate.netcore.ac.uk. The establishment of its structure as an aldehydic acid was a key step in understanding the composition of lac resin core.ac.uk. Early methods for analyzing lac resin involved techniques like alkaline hydrolysis to liberate the constituent acids, followed by characterization using methods available at the time core.ac.uk.

Significance of this compound in Natural Product Chemistry and Lac Resin Composition

This compound is also significant due to its chemical reactivity. The aldehyde group in this compound can undergo reactions, such as the Cannizzaro reaction under alkaline conditions, leading to the formation of related compounds like shellolic acid (an oxidation product with a carboxyl group instead of an aldehyde) and laksholic acid (a reduction product with an alcohol group) csic.escore.ac.ukunipi.it. These reactions can occur during the processing of lac resin or as it ages, influencing the final composition and characteristics of the material csic.escore.ac.ukunipi.it.

Overview of Academic Research Domains for this compound

Academic research on this compound primarily focuses on its role within lac resin chemistry and its implications for the properties and analysis of lac-based materials. Key research domains include:

Chemical Characterization and Analysis: Developing and applying analytical techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to identify and quantify this compound and its derivatives in lac resin samples csic.esunipi.itresearchgate.netresearchgate.net. These studies are crucial for understanding the variability in lac composition based on source, processing, and age csic.esresearchgate.net.

Structure Elucidation: Confirming and refining the structural details of this compound and its isomers, including their stereochemistry ontosight.aincats.iomedkoo.comchembk.com.

Lac Resin Structure and Polymerization: Investigating how this compound participates in the formation of the complex polyester (B1180765) network of lac resin, including the types of ester linkages formed with other monomers like aleuritic acid core.ac.ukresearchgate.netresearchgate.net. Computational studies, such as those using Density Functional Theory (DFT), are being employed to understand the polymerization mechanisms researchgate.netresearchgate.net.

Degradation and Aging Studies: Examining the chemical transformations of this compound during the aging and processing of lac resin, particularly reactions involving its aldehyde group and their impact on the resin's properties csic.escore.ac.ukunipi.it.

Conservation Science: Applying the knowledge of this compound chemistry to the study and conservation of objects containing lac resin, such as historical artifacts and artworks csic.esnih.govescholarship.org. Understanding the degradation pathways of this compound is important for developing appropriate conservation treatments escholarship.org.

Research findings have highlighted the presence of this compound as a major sesquiterpenic acid in shellac, sometimes constituting around 30% of the resin cir-safety.org. Studies using techniques like GC-MS have identified this compound derivatives in various lac resin samples csic.esnih.gov. The ratio of this compound and other terpenic acids to aleuritic acid is a key factor in the composition of hard resin core.ac.uk.

Interactive Data Table (Illustrative Example based on search results - actual data would require specific quantitative studies):

| Compound | Type of Acid | Presence in Fresh Resin | Notes |

| This compound | Sesquiterpene | Major Component | Contains aldehyde, carboxyl, and hydroxyl groups csic.esresearchgate.net |

| Laccithis compound | Sesquiterpene | Present | Related compound to this compound csic.es |

| Aleuritic Acid | Hydroxy Aliphatic | Major Component | Forms polyesters with terpene acids csic.es |

| Shellolic Acid | Sesquiterpene | Present (also oxidation product) | Oxidation product of this compound csic.esunipi.it |

| Laksholic Acid | Sesquiterpene | Formed by Reduction | Reduction product of this compound unipi.it |

This research collectively contributes to a deeper understanding of this compound's fundamental chemistry and its significant role in the natural product chemistry of lac resin.

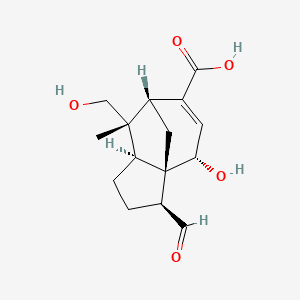

Structure

2D Structure

3D Structure

属性

CAS 编号 |

24205-55-8 |

|---|---|

分子式 |

C15H20O5 |

分子量 |

280.32 g/mol |

IUPAC 名称 |

(1S,2S,5S,6S,7R,10S)-2-formyl-10-hydroxy-6-(hydroxymethyl)-6-methyltricyclo[5.3.1.01,5]undec-8-ene-8-carboxylic acid |

InChI |

InChI=1S/C15H20O5/c1-14(7-17)10-5-15(8(6-16)2-3-11(14)15)12(18)4-9(10)13(19)20/h4,6,8,10-12,17-18H,2-3,5,7H2,1H3,(H,19,20)/t8-,10+,11+,12+,14-,15-/m1/s1 |

InChI 键 |

HZVNIVFLQGTWOT-HNVNEDHRSA-N |

SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO |

手性 SMILES |

C[C@@]1([C@@H]2CC[C@@H]([C@]23C[C@H]1C(=C[C@@H]3O)C(=O)O)C=O)CO |

规范 SMILES |

CC1(C2CCC(C23CC1C(=CC3O)C(=O)O)C=O)CO |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Jalaric acid; |

产品来源 |

United States |

Origin and Biosynthesis of Jalaric Acid

Biological Sources of Jalaric Acid: Kerria lacca and Lac Resin Production

The primary biological source of this compound is the lac insect, Kerria lacca. cambridge.orgbiorxiv.orgcambridge.org Kerria lacca is a species of scale insect belonging to the family Kerriidae. wikipedia.orggbif.org These insects are phytosuccivorous, feeding on the phloem of various host plants. cambridge.orgwikipedia.orggbif.org As they feed, specialized epidermal glands distributed across their body surface secrete lac resin, which forms a protective covering and fixes the insects to the host twig. cambridge.orgcambridge.org Kerria lacca is the principal species utilized for commercial lac production, with India being a major global producer. cambridge.orgcambridge.org Lac resin is primarily an ester complex composed of hydroxy fatty acids, predominantly aleuritic acid, and hydroxy sesquiterpenic acids, including this compound. cambridge.orgcambridge.org this compound, along with laccithis compound and derived dicarboxylic acids, are the terpenic acid components of lac resin, typically present in a 1:1 ratio with aleuritic acid in pure lac resin. cambridge.orgcambridge.org

Proposed Biosynthetic Pathways of this compound in Lac Insects

The biosynthesis of lac resin, including this compound, in Kerria lacca is a subject of ongoing research. cambridge.org Proposed pathways suggest a multi-step process involving the conversion of dietary sugars obtained from host plants into precursor molecules. cambridge.orgcambridge.org

Acetyl-CoA as a Precursor in Sesquiterpene Biosynthesis

Current understanding proposes that acetyl-CoA serves as a common precursor molecule for the biosynthesis of both the fatty acid and terpenic acid components of lac resin, including this compound. cambridge.orgbiorxiv.orgcambridge.orgresearchgate.netcambridge.org Lac insects utilize sugars from their diet, such as sucrose, which are metabolized to yield acetyl-CoA. cambridge.orgcambridge.org This acetyl-CoA is then channeled into the respective biosynthetic pathways for fatty acids and terpenic acids. cambridge.orgcambridge.org

Role of the Mevalonate (B85504) Pathway (MVA) in Cytoplasmic Sesquiterpene Synthesis

Sesquiterpenes, including this compound, are synthesized in insects through the mevalonate (MVA) pathway, which primarily occurs in the cytosol. cambridge.orgcambridge.orgmdpi.comnih.govnih.govmdpi.commetwarebio.comresearchgate.netfrontiersin.org This pathway begins with acetyl-CoA. cambridge.orgcambridge.orgnih.govnih.govmdpi.commetwarebio.com In the initial steps of the MVA pathway, two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, followed by the addition of another acetate (B1210297) unit (derived from malonate) to form β-hydroxy-β-methylglutaryl coenzyme A (HMG-CoA). cambridge.orgmetwarebio.comresearchgate.net HMG-CoA is then converted to mevalonic acid (MVA) by the enzyme HMG-CoA reductase. mdpi.comnih.govnih.govmetwarebio.comresearchgate.netfrontiersin.orgscienceopen.comnih.gov Mevalonic acid is subsequently converted through a series of enzymatic steps into isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). cambridge.orgmetwarebio.comresearchgate.netfrontiersin.orgscienceopen.com These five-carbon units are the basic building blocks for all terpenes. cambridge.orgmdpi.comfrontiersin.org

Enzymatic Mechanisms in this compound Biosynthesis

The assembly of the sesquiterpene backbone and the subsequent addition of functional groups to form this compound involve specific enzymatic mechanisms. cambridge.orgcambridge.org

Investigation of Prenyltransferases in Sesquiterpene Assembly

Prenyltransferases play a crucial role in the biosynthesis of sesquiterpenes. cambridge.orgcambridge.orgresearchgate.net These enzymes catalyze the sequential condensation of IPP and DMAPP units. cambridge.orgmdpi.comfrontiersin.org The combination of IPP and DMAPP, catalyzed by prenyltransferase (specifically geranyl pyrophosphate synthase, GPPS), yields geranyl pyrophosphate (GPP), a precursor for monoterpenes. cambridge.org The addition of another IPP unit to GPP by a prenyltransferase (specifically farnesyl pyrophosphate synthase, FPPS) produces farnesyl pyrophosphate (FPP). cambridge.orgfrontiersin.orgscienceopen.comnih.gov FPP is a key intermediate and the precursor for all sesquiterpenes, including those with the cedrene (B97730) skeleton found in this compound. cambridge.orgmdpi.comfrontiersin.orgnih.gov Research has involved identifying and sequencing genes related to prenyltransferases in Kerria lacca, indicating their involvement in lac resin biosynthesis. cambridge.orgresearchgate.net

Role of Cytochrome P450 Enzymes in Hydroxylation Steps

Cytochrome P450 enzymes (CYPs) are a superfamily of monooxygenases known to be involved in various biosynthetic pathways, including the hydroxylation of fatty acids and terpenes. cambridge.orgcambridge.orgresearchgate.netresearchgate.netwikipedia.orgmdpi.com In the context of lac resin biosynthesis, cytochrome P450 enzymes are proposed to be involved in hydroxylation steps necessary for the formation of the final this compound structure. cambridge.orgcambridge.orgresearchgate.netresearchgate.net Specifically, hydroxylation reactions catalyzed by cytochrome P450 enzymes are thought to occur during the biosynthesis of both the fatty acid (e.g., aleuritic acid) and sesquiterpenic acid components of lac resin. cambridge.orgcambridge.orgresearchgate.netresearchgate.net Investigations have included the identification and sequencing of genes related to cytochrome P450 enzymes in Kerria lacca, supporting their role in this multi-step biosynthetic process. cambridge.orgresearchgate.net These enzymes likely catalyze the addition of hydroxyl groups at specific positions on the sesquiterpene backbone derived from FPP to form this compound. cambridge.orgcambridge.orgresearchgate.netresearchgate.net

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12304681 |

| Acetyl-CoA | 444093 |

| Mevalonic acid (MVA) | 154600 |

| Isopentenyl pyrophosphate (IPP) | 644033 |

| Dimethylallyl pyrophosphate (DMAPP) | 5281807 |

| Geranyl pyrophosphate (GPP) | 164687 |

| Farnesyl pyrophosphate (FPP) | 5281041 |

| Aleuritic acid | 82450 |

| Shellolic acid | 4448957 |

| Laccithis compound | Not readily available in standard databases like PubChem with a specific CID for laccithis compound as a distinct compound from this compound in the context of lac resin composition. |

| HMG-CoA | 167416 |

Data Table: Proposed Key Enzymes in this compound Biosynthesis (Based on Sesquiterpene Synthesis in Lac Insects)

| Enzyme Class | Proposed Role in this compound Biosynthesis | Related Genes Identified in K. lacca |

| Acetyl-CoA Acetyltransferase | Catalyzes the initial step of MVA pathway, forming acetoacetyl-CoA from acetyl-CoA. metwarebio.comresearchgate.net | Not explicitly mentioned in search results as specifically identified for this compound synthesis, but generally involved in MVA pathway. |

| HMG-CoA Synthase | Catalyzes the formation of HMG-CoA from acetoacetyl-CoA and acetyl-CoA. cambridge.orgmetwarebio.comresearchgate.net | Not explicitly mentioned in search results as specifically identified for this compound synthesis, but generally involved in MVA pathway. |

| HMG-CoA Reductase | Catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in the MVA pathway. mdpi.comnih.govnih.govmetwarebio.comresearchgate.netfrontiersin.orgscienceopen.comnih.gov | Not explicitly mentioned in search results as specifically identified for this compound synthesis, but generally involved in MVA pathway. |

| Mevalonate Kinase | Involved in the conversion of mevalonic acid. scienceopen.com | Not explicitly mentioned in search results as specifically identified for this compound synthesis, but generally involved in MVA pathway. |

| Prenyltransferases (e.g., FPPS) | Catalyze the formation of FPP from IPP and DMAPP, the precursor for sesquiterpenes. cambridge.orgcambridge.orgresearchgate.netmdpi.comfrontiersin.org | Genes identified and sequenced in K. lacca. cambridge.orgresearchgate.net |

| Sesquiterpene Synthases (TPS) | Convert FPP into specific sesquiterpene skeletons. mdpi.comnih.gov | Genes involved in sesquiterpenoid biosynthesis identified in Kerria chinensis. mdpi.comresearchgate.net |

| Cytochrome P450 Enzymes | Involved in hydroxylation steps to modify the sesquiterpene backbone, leading to this compound. cambridge.orgcambridge.orgresearchgate.netresearchgate.net | Genes identified and sequenced in K. lacca. cambridge.orgresearchgate.net |

Detailed Research Findings:

Research on the biosynthesis of lac resin in Kerria lacca has involved efforts to identify the genes and pathways involved. Studies have proposed that acetyl-CoA is a common precursor for lac resin constituents. cambridge.orgbiorxiv.orgcambridge.orgresearchgate.net The mevalonate pathway is implicated in the synthesis of the sesquiterpenic components like this compound. cambridge.orgcambridge.orgmdpi.comnih.govnih.govmdpi.commetwarebio.comresearchgate.netfrontiersin.org Investigations have specifically focused on identifying genes related to prenyltransferases and cytochrome P450 enzymes in K. lacca, suggesting their significant roles in the assembly of the sesquiterpene structure and subsequent modifications like hydroxylation. cambridge.orgcambridge.orgresearchgate.netresearchgate.net Gel electrophoresis has been used to visualize polymerase chain reaction products, indicating the presence of gene fragments corresponding to prenyltransferase and cytochrome P450 enzymes in K. lacca. researchgate.net While specific enzymatic mechanisms leading directly to the unique cedrene skeleton of this compound from FPP are still being fully elucidated in lac insects, the general steps of the MVA pathway and the involvement of these enzyme classes are supported by research. cambridge.orgcambridge.orgresearchgate.netresearchgate.net Transcriptomic analyses in related lac insect species like Kerria chinensis have also identified genes potentially involved in terpenoid biosynthesis, including those related to sesquiterpenoid synthesis. mdpi.comnih.govresearchgate.net Further genomic and transcriptomic studies are needed to fully unravel the complex biosynthetic pathway of lac resin and its unique components like this compound in lac insects.

Genetic Studies and Transcriptomic Analyses Related to this compound Synthesis

Research into the biosynthesis of lac resin, including this compound, has involved genetic studies and transcriptomic analyses, primarily focusing on the Indian lac insect, Kerria lacca, and K. chinensis. researchgate.netcambridge.orgbiorxiv.orgbiorxiv.org These studies aim to identify the genes and pathways involved in the synthesis of the resin's components. researchgate.netcambridge.orgcambridge.org

It is proposed that acetyl-CoA serves as a common precursor for the biosynthesis of both aleuritic acid and sesquiterpenic acids like this compound. researchgate.netcambridge.orgcambridge.org Prenyltransferases are suggested to play a role in the biosynthesis of sesquiterpenes. researchgate.netcambridge.orgcambridge.org

Genetic investigations have led to the identification and sequencing of genes potentially involved in lac resin biosynthesis. researchgate.netcambridge.org For instance, studies have identified genes related to fatty acid synthesis and terpenoid biosynthesis as being involved in the lac biosynthetic pathway. biorxiv.orgbiorxiv.org Comparative genomic analysis of K. lacca has indicated an expansion in gene families related to both fatty acid and terpenoid biosynthesis. biorxiv.orgbiorxiv.org

Transcriptomic analyses have been employed to screen for candidate genes involved in lac synthesis at different developmental stages and in various tissues of lac insects. biorxiv.orgbiorxiv.org A transcriptomic study of K. chinensis identified 28 candidate genes related to lac synthesis and verified the function of a screened FAD gene, finding it has a regulatory effect on lac secretion. biorxiv.orgbiorxiv.org Another study using transcriptome analysis in K. lacca screened 25 putative key genes in the lac biosynthesis pathway. biorxiv.orgbiorxiv.org

While the precise molecular mechanisms and the full suite of genes involved in this compound synthesis are still being elucidated, studies have pointed to the involvement of specific enzyme classes. researchgate.netcambridge.orgcambridge.org These include prenyltransferases for sesquiterpene biosynthesis and potentially cytochrome P450 enzymes, which are known to catalyze hydroxylation reactions in the biosynthesis of other fatty acids found in lac resin. researchgate.netcambridge.orgcambridge.orgresearchgate.net

Data from these studies contribute to understanding the complex genetic and molecular basis of lac resin production, providing a foundation for further research into potentially improving lac yield and quality through advanced molecular techniques. cambridge.orgbiorxiv.orgresearchgate.net

Here is a summary of some research findings related to genes and enzymes:

| Enzyme Class | Proposed Role in this compound/Sesquiterpene Biosynthesis | Evidence Source(s) |

| Prenyltransferases | Involved in the biosynthesis of sesquiterpenes. | researchgate.netcambridge.orgcambridge.org |

| Cytochrome P450 | Potentially involved in hydroxylation steps. | researchgate.netcambridge.orgcambridge.orgresearchgate.net |

| Acetyl-CoA Carboxylase | Involved in fatty acid synthesis, a related pathway. | nih.govtaylorandfrancis.com |

| Fatty Acid Synthase | Involved in fatty acid synthesis, a related pathway. | nih.govtaylorandfrancis.com |

Transcriptomic studies have identified differentially expressed genes related to terpenoid biosynthesis in lac insects at different developmental stages. biorxiv.orgbiorxiv.org For example, in K. chinensis, a transcriptomic study screened 28 candidate genes related to lac synthesis. biorxiv.orgbiorxiv.org

Here is a simplified representation of candidate genes screened in transcriptomic studies:

| Insect Species | Study Type | Number of Candidate Genes Screened (Lac Synthesis) | Notes | Evidence Source(s) |

| K. chinensis | Transcriptomic | 28 | Included verification of a FAD gene function. | biorxiv.orgbiorxiv.org |

| K. lacca | Transcriptomic | 25 | Putative key genes in biosynthesis pathway. | biorxiv.orgbiorxiv.org |

Chemical Structure and Stereochemical Investigations of Jalaric Acid

Advanced Structural Elucidation Methodologies for Jalaric Acid

The structural elucidation of this compound, particularly its complex stereochemistry, relies on a combination of advanced analytical techniques. These methodologies enable the determination of its elemental composition, molecular weight, functional groups, connectivity of atoms, and spatial arrangement.

Spectroscopy plays a vital role in providing detailed information about the molecular structure of this compound.

Mass spectrometry, particularly high-resolution techniques like Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-ToF) coupled with tandem mass spectrometry (MS/MS), is a powerful tool for analyzing this compound. unipi.itresearchgate.netresearchgate.net ESI-Q-ToF provides accurate molecular mass measurements, which are essential for confirming the elemental composition (C₁₅H₂₀O₅). researchgate.netresearchgate.net

In negative ion mode ESI-MS, this compound typically shows a deprotonated molecule ion [M-H]⁻. researchgate.netresearchgate.net MS/MS analysis provides fragmentation patterns that offer insights into the molecule's substructures. For this compound, characteristic fragment ions are observed due to the cleavage of bonds at specific points in the molecule, often associated with the loss of functional groups like water (H₂O), carbon dioxide (CO₂), or fragments related to the sesquiterpenoid skeleton. researchgate.net

For example, the MS/MS spectrum of this compound in ESI(−) mode shows fragment ions resulting from the loss of functional groups. researchgate.net Fragment ions indicating the presence and position of hydroxyl groups can be observed. researchgate.net Cleavage between specific carbon atoms, such as C9-C10, can yield characteristic fragment ions, aiding in the structural assignment. researchgate.net

| Fragment Ion (m/z) | Proposed Neutral Loss/Cleavage | Structural Implication | Source |

| 171.1027 | Cleavage between C9-C10 | Hydroxyl group at C9 position | researchgate.net |

| 99.0830 | Cleavage between C10-C11 | - | researchgate.net |

| (Losses) | H₂O, CO₂, CH₂O, CO | Presence of functional groups | researchgate.net |

High-resolution MS/MS can also differentiate this compound from structural isomers or closely related compounds found in shellac, such as laccithis compound or shellolic acid, based on subtle differences in their exact masses and fragmentation pathways. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms and the relative stereochemistry in complex organic molecules like this compound. Both ¹H NMR and ¹³C NMR, along with two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC, NOESY), are used for comprehensive structural assignment.

¹H NMR provides information on the types of protons, their chemical environments, and their coupling interactions, which helps in building the carbon-hydrogen framework of the molecule. ¹³C NMR reveals the different types of carbon atoms present.

Detailed NMR analysis allows for the assignment of specific signals to the protons and carbons of the carboxylic acid, aldehyde, hydroxyl, methyl, and methylene (B1212753) groups, as well as the carbons forming the polycyclic core. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J values) in ¹H NMR, along with the chemical shifts in ¹³C NMR, provide crucial data for confirming the proposed structure. rsc.orgresearchgate.net

Two-dimensional NMR experiments provide through-bond (COSY, HSQC, HMBC) and through-space (NOESY) correlations, which are vital for confirming the connectivity between different parts of the molecule and establishing the relative stereochemistry. For instance, NOESY correlations can indicate the spatial proximity of protons, helping to determine the relative orientation of substituents on the rigid ring system. daneshyari.com

While specific, detailed NMR data (like full peak lists with assignments) for this compound were not extensively provided in the search results, the literature confirms that 1D and 2D NMR analyses are routinely used for its structural elucidation and the characterization of its derivatives and esters within shellac. daneshyari.com

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are valuable for identifying the characteristic functional groups present in this compound. unipi.itcore.ac.ukresearchgate.netdntb.gov.ua These methods probe the vibrational modes of the molecule, which are specific to the types of bonds and functional groups present.

FTIR spectroscopy typically shows characteristic absorption bands corresponding to the stretching and bending vibrations of functional groups. For this compound, key bands would be expected for the carboxylic acid (-COOH), aldehyde (-CHO), and hydroxyl (-OH) groups, as well as C-H stretching and bending vibrations within the hydrocarbon skeleton. core.ac.ukresearchgate.net

Characteristic FTIR bands for this compound would include:

A strong broad band around 2500-3500 cm⁻¹ for the O-H stretch of the carboxylic acid and hydroxyl groups.

A strong band around 1700-1730 cm⁻¹ for the C=O stretch of the carboxylic acid and aldehyde groups.

Raman spectroscopy provides complementary information to FTIR, often being more sensitive to symmetrical vibrations and certain functional groups like C=C double bonds and aromatic rings (though this compound is a sesquiterpenoid, not aromatic). researchgate.netdntb.gov.ua Both techniques are used in the analysis of shellac and its components, including this compound, to confirm the presence of key functional groups and to differentiate between different components based on their unique spectral signatures. unipi.itresearchgate.net

Chromatographic techniques are essential for separating this compound from complex mixtures, such as shellac resin, and for its subsequent characterization.

High-Performance Liquid Chromatography (HPLC) is a primary technique used for the separation and isolation of this compound from the complex matrix of shellac resin, which contains numerous related compounds like other terpenic acids (laccithis compound, shellolic acid) and hydroxy fatty acids (aleuritic acid). csic.esmedkoo.comresearchgate.netcore.ac.ukrsc.orgdominikmatus.cz

HPLC, often coupled with detectors such as Diode Array Detection (DAD) or Mass Spectrometry (MS), allows for the separation of individual components based on their differential interactions with the stationary and mobile phases. researchgate.netmarknesbitt.org.ukresearchgate.net Reversed-phase HPLC is commonly employed for the analysis of shellac acids. daneshyari.com

The retention time of this compound under specific HPLC conditions (stationary phase, mobile phase composition, flow rate, temperature) serves as an important parameter for its identification, especially when compared to authentic standards. dominikmatus.czmarknesbitt.org.uk Coupling HPLC with MS (HPLC-MS or HPLC-ESI-Q-ToF) provides both separation and online structural information, allowing for the identification of this compound based on its retention time and accurate molecular mass and fragmentation pattern. researchgate.netdominikmatus.czmarknesbitt.org.ukresearchgate.net

HPLC-MS analysis of shellac extracts has successfully identified this compound and its esters, providing data on their presence and relative abundance in different shellac samples. researchgate.netdominikmatus.czmarknesbitt.org.ukresearchgate.net This hyphenated technique is particularly valuable for analyzing the complex composition of shellac and understanding how the proportions of components like this compound change with processing or aging. researchgate.netdominikmatus.cz

For example, HPLC-ESI-Q-ToF has been used to analyze methanol (B129727) extracts of shellac, enabling the separation and detection of free acids, esters, and polyesters containing this compound units. researchgate.net The extracted ion chromatograms (EICs) obtained from HPLC-ESI-Q-ToF analysis can specifically track the presence of this compound based on its characteristic m/z value. researchgate.net

| Technique | Application to this compound | Key Information Provided | Source |

| HPLC | Separation from complex mixtures (shellac) | Retention time for identification | researchgate.netdominikmatus.czmarknesbitt.org.ukresearchgate.net |

| HPLC-MS/ESI-Q-ToF | Separation, accurate mass measurement, fragmentation analysis | Confirmation of molecular formula, structural fragments, differentiation from isomers | researchgate.netresearchgate.netdominikmatus.czmarknesbitt.org.ukresearchgate.net |

Chromatographic Methodologies for Structural Characterization

Gas Chromatography (GC) with Derivatization for Component Analysis

Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), is a primary technique employed for the analysis of the constituent acids within shellac resin, including this compound. scribd.comresearchgate.net Due to the polar nature of many organic acids, including this compound with its hydroxyl and carboxyl groups, derivatization is typically a necessary step prior to GC analysis. sigmaaldrich.comshimadzu.com Derivatization aims to increase the volatility and thermal stability of polar compounds by replacing active hydrogens with non-polar moieties, thereby improving their chromatographic behavior and enabling their detection by GC. sigmaaldrich.comphenomenex.com

Common derivatization methods for organic acids and compounds with hydroxyl groups include silylation and methylation. sigmaaldrich.comshimadzu.com For instance, methylation of the carboxyl group followed by trimethylsilylation of the hydroxyl groups is a reported derivatization strategy for analyzing polar compounds like bile acids by GC-MS. shimadzu.com Silylating reagents such as N-trimethylsilylimidazole (TMSI), BSA, and BSTFA are commonly used to replace active hydrogens on hydroxyl and carboxyl groups with a non-polar trimethylsilane (B1584522) (TMS) group. phenomenex.com This transformation lowers the polarity and boiling point of the analyte, making it more amenable to GC separation. phenomenex.com

GC-MS analysis of shellac resin after derivatization allows for the identification and quantification of its monomer composition, including fatty acids and sesquiterpenic acids like this compound and its derivatives. researchgate.net Studies have utilized GC-MS with quaternary ammonium (B1175870) reagents for the characterization of lac resin components. researchgate.net The identification of this compound and other cyclic terpene acids has been reported using GC-MS, often after derivatization. researchgate.net

Stereochemical Assignment and Conformational Analysis of this compound

The stereochemistry of this compound has been a subject of investigation. cir-safety.org The absolute stereochemistry has been assigned as (3S,3aS,4S,7R,8S,8aS)-. ontosight.ainih.govmedkoo.com

Experimental Determination of this compound Stereochemistry

Experimental methods, such as Nuclear Magnetic Resonance (NMR) spectroscopy, have been utilized in the investigation of the stereochemistry of lac acids, which include this compound. archive.orgacs.org Comparison of the Proton Magnetic Resonance (PMR) spectrum of related compounds with that of this compound has provided insights into its stereochemical features. archive.org Early investigations into the constitution of this compound also involved spectroscopic techniques. acs.org

Computational Approaches to this compound Conformation and Chirality

Computational chemistry plays a significant role in understanding the conformational preferences and chirality of complex molecules like this compound. Conformational analysis involves assessing the three-dimensional spatial arrangements, energies, and stability of different conformers. umanitoba.ca Computational methods, including force field calculations (such as MMFF94), Density Functional Theory (DFT), and molecular dynamics simulations, are employed to explore the potential energy surface of a molecule and identify low-energy conformers. dntb.gov.uarsc.orgresearchgate.netresearchgate.net

Computational approaches can aid in predicting and understanding the preferred conformations of this compound in different environments. While specific computational studies solely focused on this compound's conformation were not extensively detailed in the search results, the general principles of computational conformational analysis involving methods like Monte Carlo conformational searches, DFT optimization, and analysis of coupling constants from simulated NMR spectra are applicable to such complex molecules. rsc.orgresearchgate.netresearchgate.net These methods can provide theoretical data to complement experimental findings and offer deeper insights into the relationship between structure, conformation, and properties.

Synthetic Chemistry and Derivatization of Jalaric Acid

Methodologies for Jalaric Acid Isolation and Purification from Natural Sources

This compound is obtained from lac resin, which is collected from the branches of host plants infested by lac insects. Lac resin is a complex mixture containing resin, wax, dye, insect debris, and other impurities mdpi.comscitepress.orgresearchgate.net. The process of isolating and purifying this compound involves several steps to separate it from these other components.

Solvent Extraction Techniques from Lac Resin

Solvent extraction is a primary method used to isolate the resinous components, including this compound, from raw lac material (sticklac or seedlac). Sticklac is the raw material collected from plants, which is then processed to obtain seedlac by washing to remove water-soluble impurities like laccaic acids scitepress.orgunipi.itmarknesbitt.org.uk. Ethanolic extractions of sticklac or seedlac are commonly employed to remove the resinous matter, which predominantly consists of terpenic acids like jalaric and laccijalaric acids, along with aliphatic acids such as aleuritic acid and other minor fatty acids marknesbitt.org.uk.

The efficiency of extraction can be influenced by the solvent and conditions used. For instance, extraction of lac resin using hexane (B92381) resulted in very low yields due to the non-polar nature of the solvent mdpi.comresearchgate.net. Chlorinated solvents like dichloromethane (B109758) and dichloroethane also showed poor solubility for lac resin mdpi.comresearchgate.net. Diethyl ether provided only a 3% yield, while dimethyl acetamide (B32628) showed a comparative yield of 10% mdpi.comresearchgate.net. Ethyl acetate (B1210297) has also been used, with yields varying based on pH; for example, an 8% yield was obtained at pH 7, which increased to 12% at lower pH (1-4) mdpi.com.

Chromatographic Separation Methods (e.g., Silica Gel Chromatography, Paper Chromatography)

Chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in lac resin extracts. High-pressure liquid chromatography (HPLC) has been utilized to chromatographically separate the components of lac resin unipi.it. GC-MS and Py-GC-MS techniques have provided detailed information on the constituent acids at a molecular level unipi.it.

Paper chromatography has been used to identify this compound, laccithis compound, shellolic acid, and epishellolic acid in the hydrolysate obtained from the saponification of hard resin with aqueous alkali core.ac.uk. Thin layer chromatography (TLC) has also proven helpful for the rapid monitoring of fractions obtained from chromatographic columns during the isolation of constituent acids of lac resin core.ac.uk.

Recrystallization and Other Refinement Strategies

Recrystallization is a common method for purifying solid compounds by dissolving the impure material in a hot solvent and allowing it to cool, leading to the formation of pure crystals while impurities remain in the solution mt.com. While the provided search results specifically mention the recrystallization of aleuritic acid researchgate.netscribd.com, recrystallization is a general purification technique applicable to crystalline organic compounds like this compound after initial isolation and chromatographic separation. Other refinement strategies for lac resin components can involve processes like bleaching to remove color or solvent extraction to remove waxy components unipi.it.

Total Synthesis Approaches for this compound

The provided search results primarily focus on the isolation and characterization of this compound from natural sources and its chemical modifications. There is limited information regarding total synthesis approaches for this compound within these results. The complexity of the this compound structure, a sesquiterpenoid with multiple functional groups, suggests that total synthesis would be a challenging endeavor. Natural isolation from lac resin appears to be the predominant method for obtaining this compound discussed in the provided context.

Semi-Synthetic Routes and Chemical Modification Pathways of this compound

This compound can undergo chemical modifications to produce various derivatives and analogues. Semi-synthetic approaches involve using the naturally isolated this compound as a starting material for chemical reactions.

Oxidation Reactions Leading to Analogues (e.g., Shellolic Acid Formation)

One significant chemical modification of this compound is oxidation, which leads to the formation of shellolic acid. This compound is distinguished from shellolic acid by having a secondary aldehyde function where shellolic acid has a secondary carboxyl function cir-safety.org. The oxidation of this compound produces shellolic acid unipi.itresearchgate.net. This conversion involves the oxidation of the aldehyde group in this compound to a carboxyl group in shellolic acid unipi.itcir-safety.org.

This oxidation can occur naturally as lac resin ages unipi.it. It can also be induced chemically. For example, pure this compound on prolonged reaction with aqueous alkali gives shellolic acid, epishellolic acid, laksholic, and epilaksholic acid core.ac.uk. Oxidation products, including those resulting from the oxidation of this compound, have been identified in analyzed shellac samples researchgate.net. The relative abundance of shellolic acid has been observed to increase in aged shellac, correlating with the oxidation of this compound researchgate.net. Silver oxide has also been used to oxidize this compound-A to shellolic acid core.ac.uk.

The interpretation of MS/MS spectra of oxidized compounds suggests that a hydroxyl group of terpenoid acids might undergo oxidation to form a keto group, and for jalaric and shellolic acids with two hydroxyl groups, the oxidation likely occurs on the ring researchgate.net.

Reduction Reactions to Form Related Compounds (e.g., Laksholic Acid)

This compound is known to participate in reduction reactions, leading to the formation of related compounds, notably laksholic acid. The reduction of the aldehyde functional group present in this compound yields a primary alcohol, resulting in the structure of laksholic acid. fishersci.canih.govnih.govnih.gov This transformation is a significant pathway in the chemistry of lac resin constituents.

Under certain conditions, particularly alkaline hydrolysis, a Cannizzaro-type reaction can occur, where this compound undergoes disproportionation. fishersci.canih.govnih.govnih.gov This reaction simultaneously leads to the reduction product, laksholic acid, and the oxidation product, shellolic acid. fishersci.canih.govnih.govnih.govnih.gov Prolonged exposure to aqueous alkali can yield laksholic acid and its epimer, epilaksholic acid, alongside shellolic acid and epishellolic acid. nih.govnih.govcore.ac.uk

While structurally distinct from shellolic acid, laksholic acid has been reported to exhibit similar retention times in chromatographic analysis, necessitating high-resolution techniques for clear differentiation. uni.lu

Epimerization Studies of this compound and its Derivatives

Epimerization is a chemical process involving the inversion of configuration at a chiral center, leading to the formation of an epimer. Studies on this compound and its derivatives have revealed that these compounds can exist in epimeric forms. fishersci.canih.govnih.gov This epimerization, particularly at the C7 position, can occur during processes such as alkaline hydrolysis of shellac. nih.gov

The presence of epimeric forms adds to the complexity of lac resin composition. For instance, shellolic acid and its epimer, epishellolic acid, are among the products observed from the prolonged alkaline hydrolysis of pure this compound. nih.govcore.ac.uk Distinguishing between these epimeric forms, such as shellolic acid and epishellolic acid, can be analytically challenging and may require advanced techniques like high-resolution HPLC-ESI-Q-ToF due to their nearly identical MS/MS spectra. uni.lu

Despite the potential for epimerization under alkaline conditions, it has been noted that neither shellolic acid nor 2-epishellolic acid shows a significant tendency to epimerize in strongly alkaline aqueous solutions. core.ac.uk This suggests that while epimerization of this compound can occur, the stability of its epimeric derivatives may vary.

Esterification Reactions and Synthesis of this compound Esters (e.g., Jalaric Ester-I)

This compound plays a crucial role in the formation of esters, which are fundamental building blocks of shellac resin. Shellac is primarily a polyester (B1180765) complex formed from hydroxyaliphatic acids, such as aleuritic acid, and sesquiterpenoid acids, including this compound and laccithis compound. nih.govnih.govnih.govnih.gov

This compound is known to form esters with other components of shellac, notably with aleuritic acid. nih.govnih.gov These ester linkages contribute significantly to the polymeric structure of the resin.

The synthesis of specific this compound esters has been a subject of research. Jalaric ester-I, a naturally occurring component of lac resin, has been synthesized through the selective condensation of this compound and 16-hydroxy-(Z)-9-hexadecenoic acid. nih.gov The successful synthesis of such esters is important for understanding the complex architecture of shellac and for potentially replicating or modifying its properties.

General esterification reactions involve the condensation of a carboxylic acid with an alcohol, typically yielding an ester and water. core.ac.ukfishersci.comdrugfuture.com This fundamental chemical transformation is the basis for the formation of this compound esters within the lac resin matrix.

Jalaric Acid in Complex Natural Product Systems: the Lac Resin Matrix

Jalaric Acid as a Principal Constituent of Lac Resin

This compound is identified as a major sesquiterpenic acid component in lac resin, particularly in fresh resin. csic.es It is a monocarboxylic acid characterized by the presence of one aldehyde and two hydroxyl groups. csic.es Along with aleuritic acid, a hydroxy aliphatic acid, this compound is considered one of the chief building blocks of shellac. core.ac.uk The resinous component of lac is primarily composed of mono- and polyesters formed from hydroxy aliphatic acids, such as aleuritic acid, linked with cyclic sesquiterpene acids, including this compound. csic.es

Quantitative Analysis of this compound in Different Lac Resin Fractions (e.g., Hard and Soft Resins)

Lac resin can be fractionated into "hard" (ether-insoluble) and "soft" (ether-soluble) components, differentiated mainly by the molecular weight of the ester oligomers. csic.es The soft resin is described as a sticky, balsam-like material. core.ac.uk Quantitative analysis reveals that this compound is a major sesquiterpenic acid in shellac, reported to constitute approximately 30% in Shellac. cir-safety.org The soft resin fraction of Kerria specimens has been shown to contain jalaric, laccijalaric, and shellolic acids as major sesquiterpenic components. marknesbitt.org.uk Hardened resin, which constitutes the major fraction (around 70%) of shellac, is primarily composed of polyesters derived from four molecules of aleuritic acid, one molecule of laccithis compound, and three molecules of this compound in an average structure. google.compharmtech.com The soft resin fraction makes up a smaller percentage, typically 20% to 30% of the total resin. researchgate.netresearchgate.netunipi.it

Quantitative data on the composition of lac resin fractions highlight the significant presence of this compound:

| Component | Approximate Percentage in Shellac | Fraction Primarily Found In |

| Aleuritic acid | 35% | Hard Resin |

| This compound | 25-30% | Hard and Soft Resin |

| Shellolic acid | 8% | Hard and Soft Resin |

| Butolic acid | 8% | Soft Resin |

| Hard Resin | 70-75% | - |

| Soft Resin | 20-30% | - |

| Wax | 5-10% | - |

Note: Percentages can vary depending on the source and processing of the lac resin. cir-safety.orgpharmtech.comresearchgate.net

Intermolecular Interactions and Polymerization Mechanisms Involving this compound

The formation of the complex lac resin structure involves intermolecular interactions and polymerization reactions where this compound participates. Shellac, in its refined form, is a polyester-type resin formed from the inter- and intra-esterification of polyhydroxy carboxylic acids derived from hydroxy acids and sesquiterpene acids like this compound. core.ac.uk The resin's cohesion and resinous character are attributed, in part, to a hydrogen-bonding network. researchgate.net

Ester Linkage Formation with Hydroxyaliphatic Acids (e.g., Aleuritic Acid)

This compound forms ester linkages with hydroxyaliphatic acids, most notably aleuritic acid, to build the lac resin polymer. core.ac.ukgoogle.comresearchgate.netresearchgate.netunifi.it These ester bonds are a fundamental part of the polyester (B1180765) structure of lac resin. researchgate.netatamankimya.com Studies have indicated that ester linkages can form between the carboxyl group of aleuritic acid and the hydroxyl groups of this compound, as well as potentially through other combinations of hydroxyl and carboxyl functionalities present in the constituent acids. researchgate.net

Oligomerization and Polyester Formation Studies within Lac Resin

Lac resin is a complex mixture of different mono- and polyesters of hydroxyaliphatic acids and sesquiterpenoid acids. researchgate.netunipi.it The polymerization degree of lac resin is generally around 1-5. google.com Studies on the oligomerization and polyester formation within lac resin have shown that the amount and formation of ester bonds between the hydroxyaliphatic and sesquiterpenoid acids govern the formation of both the high molecular weight (hard resin) and low molecular weight (soft resin) fractions. researchgate.net Experimental studies have reported the formation of dimers and suggested that further units of this compound can link to these oligomers through reactions involving hydroxyl groups. researchgate.net

Computational Modeling of Lac Resin Polymerization Involving this compound

Computational studies have been undertaken to gain insight into the polymerization mechanism of lac resin, specifically focusing on the interactions between its primary components, aleuritic acid and this compound. researchgate.netresearchgate.net

Density Functional Theory (DFT) and Hartree-Fock (HF) Calculations

Density Functional Theory (DFT) and Hartree-Fock (HF) calculations have been employed to study the polymerization mechanism of aleuritic acid and this compound in shellac. researchgate.netresearchgate.net These computational methods allow for the calculation of energy, thermochemical values, and molecular orbital coefficients to understand the reaction pathways and stability of the resulting polymeric species. researchgate.netresearchgate.net Studies utilizing these techniques aim to predict the linkages formed within the shellac resin and understand the mechanism of lac polymer formation. researchgate.netresearchgate.net For instance, computational analysis has explored the formation of di-ester and tri-ester structures involving these acids. researchgate.net

Energy, Thermochemical, and Molecular Orbital Coefficient Analysis

Computational studies utilizing methods such as Hartree-Fock (HF) and Density Functional Theory (DFT) have been employed to investigate the polymerization mechanism of the components in shellac, including this compound. These studies involve computations of energy, thermochemical values, and molecular orbital coefficients to understand the reaction pathways and stability of the resulting polymeric species. researchgate.netresearchgate.net

Research has explored the polymerization mechanism considering both aleuritic acid and this compound using computational software. researchgate.netresearchgate.net Analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electronic behavior and reactivity of the monomers and the developing polymer units. researchgate.net Global reactivity parameter studies have indicated that the monomers of shellac are considered "hard," while the polymer units are "soft." researchgate.netresearchgate.net Theoretical FTIR results and HOMO-LUMO analysis are used to predict possible polymeric structures and their thermodynamic stability within shellac. researchgate.net

For this compound specifically, computational analysis provides information on its electronic structure and potential sites for reaction during polymerization. This compound contains a carboxylic acid group, an aldehyde group, a primary hydroxyl group, and a secondary hydroxyl group, all of which can participate in esterification reactions that form the lac polymer. researchgate.net

A comparison of HOMO-LUMO energy levels for aleuritic acid and this compound has been reported in computational studies aimed at understanding the polymerization process. researchgate.net

| Compound | HOMO (Hartree) | LUMO (Hartree) | HOMO-LUMO Gap (Hartree) | HOMO-LUMO Gap (eV) |

| Aleuritic Acid | -0.24645 | 0.01408 | -0.26053 | -7.089 |

| This compound | -0.24372 | -0.04812 | -0.1956 | -5.322 |

Note: Data derived from computational studies on the polymerization mechanism of shellac components. researchgate.net

These computational efforts represent initial attempts to predict the linkages and understand the formation mechanism of the complex lac polymer structure, highlighting the thermodynamic stability of the polymeric species formed from monomers like this compound and aleuritic acid. researchgate.net

Role of this compound in the Chemical Transformations and Stability of Lac Resin over Time

This compound plays a notable role in the chemical transformations and the long-term stability of lac resin. It is one of the key sesquiterpenoid acids present in the resin. ut.eeindiascienceandtechnology.gov.in The structure of lac resin is a complex network of polyesters formed primarily from hydroxy aliphatic acids, such as aleuritic acid, and sesquiterpenoid acids like this compound and shellolic acid. researchgate.netut.ee

One significant transformation involving this compound is its potential oxidation. This compound contains an aldehyde group, which can be oxidized to a carboxyl group, leading to the formation of shellolic acid. unipi.it This oxidation can occur during the aging of lac resin or under alkaline processing conditions through a Cannizzaro-type reaction. unipi.it The presence of shellolic acid, which is more stable under oxidative conditions than this compound, can serve as an indicator of resin aging and degradation. Studies have shown increased levels of shellolic acid in aged shellac samples compared to fresh resin, suggesting the oxidation of this compound over time.

This compound is also involved in the esterification reactions that form the polymeric backbone of shellac. It primarily forms esters with aleuritic acid, contributing to the complex polyester structure. The extent of cross-linkage between the components, including those involving this compound, increases during aging due to esterification, which can lead to a deterioration in the solubility of the resin. ut.ee

Furthermore, this compound can undergo reduction to form laksholic acid under certain conditions, such as alkaline hydrolysis. unipi.it These transformations—oxidation to shellolic acid and reduction to laksholic acid—represent changes in the chemical composition of the lac resin matrix over time and processing. unipi.it

Theoretical Investigations of Jalaric Acid Bioactivity Mechanisms

In Silico Modeling of Jalaric Acid's Molecular Interactions with Biological Targets

In silico modeling techniques, such as molecular docking and Density Functional Theory (DFT) calculations, are valuable tools for investigating the potential interactions of small molecules like this compound with biological targets, including enzymes and proteins. These methods can provide insights into the preferred binding sites, the strength of interactions, and the potential biological pathways that might be modulated by the compound. Studies on the components of shellac and similar natural products have utilized these computational approaches to understand their bioactivity tcichemicals.comfishersci.canih.govlipidmaps.org.

Molecular Docking Studies and Binding Affinity Predictions with Enzymes (e.g., Lipoxygenase)

Molecular docking is a widely used in silico technique to predict the binding orientation (pose) and affinity of a ligand (such as this compound) to a receptor (e.g., an enzyme) fishersci.ca. This method estimates the strength of the interaction between the molecule and the target protein, often expressed as a binding score or predicted binding affinity.

Lipoxygenases (LOXs) are a family of enzymes involved in the metabolism of fatty acids, such as arachidonic acid, into signaling molecules that play roles in inflammation and other biological processes. Inhibition of LOX enzymes is a target for developing anti-inflammatory agents fishersci.ca. While specific molecular docking studies detailing the interaction and binding affinity of this compound with Lipoxygenase are not extensively reported in the provided search results, the methodology of using molecular docking to study the interaction of potential inhibitors with LOX enzymes is well-established. Studies on other compounds, including coumarin (B35378) derivatives, have employed molecular docking to evaluate their inhibitory potential against enzymes like soybean LOX-3 and human 5-LOX, providing insights into the structural features important for binding and activity. Given that this compound is a component of shellac, which has demonstrated anti-inflammatory properties, molecular docking studies could theoretically be applied to investigate its potential interactions with enzymes in inflammatory pathways, such as Lipoxygenase, to predict its binding mode and estimate its binding affinity. In silico analysis, including molecular docking, has been performed on the active components of Laccifer lacca (the source of shellac) against certain protein targets, suggesting the applicability of these methods to shellac constituents fishersci.calipidmaps.org.

Conceptual Frameworks for Enzyme Inhibition by this compound

The potential for this compound to inhibit enzymes can be understood within established conceptual frameworks of enzyme kinetics and inhibitor binding. Enzyme inhibition can occur through various mechanisms, including competitive, non-competitive, mixed, and uncompetitive inhibition. These mechanisms describe how an inhibitor interacts with the enzyme (either at the active site or an allosteric site) and affects the enzyme's ability to bind its substrate or catalyze a reaction.

While the specific mechanism by which this compound might inhibit any particular enzyme is not detailed in the provided snippets, the theoretical basis for understanding such inhibition exists. For instance, a competitive inhibitor would typically bind to the enzyme's active site, competing with the natural substrate. A non-competitive inhibitor, on the other hand, binds to a different site (an allosteric site), causing a conformational change that affects the active site. The induced-fit theory highlights that enzyme structures can be flexible and change upon substrate or inhibitor binding, influencing the interaction. Theoretical mechanisms have been developed to explain enzyme action, and these frameworks can be applied to hypothesize how this compound, based on its structure and potential binding interactions revealed by in silico studies, might interfere with enzyme function.

Theoretical Considerations for this compound's Antioxidant Mechanisms

Theoretical chemistry provides frameworks for understanding the antioxidant activity of compounds, which often involves the scavenging of free radicals. Several mechanisms are proposed for how antioxidants neutralize radicals, including Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), and Electron Transfer followed by Proton Transfer (ETPT). Computational methods, particularly DFT, are widely used to calculate thermochemical parameters associated with these mechanisms, such as bond dissociation enthalpy (BDE), ionization potential (IP), and proton dissociation enthalpy (PDE), to predict a molecule's antioxidant potential and preferred mechanism.

This compound is a component of shellac, and shellac has been noted for its antioxidant properties. The antioxidant activity of phytochemicals, including those in Laccifer lacca extract, is linked to their ability to act as inhibitors of nitric oxide production and scavenge free radicals. Theoretical studies on other natural compounds, such as benzoic acid derivatives and flavonoids, have utilized DFT to elucidate their antioxidant mechanisms by calculating parameters like BDE, IP, and PDE. These computational approaches could be applied to this compound to investigate its theoretical capacity to donate a hydrogen atom or an electron, thereby neutralizing free radicals, and to determine which antioxidant mechanism might be most favorable based on calculated thermodynamic parameters.

Computational Analysis of this compound's Modulatory Effects on Anti-inflammatory Pathways

Computational analysis can contribute to understanding how this compound might modulate anti-inflammatory pathways. Inflammation is a complex biological response involving various signaling molecules and enzymes, such as Lipoxygenase. In silico studies, including molecular docking and analysis of molecular dynamics, are used to investigate the interaction of potential therapeutic agents with key enzymes and proteins in these pathways fishersci.ca.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。